molecular formula C8H8Cl2O B12276996 (4,5-Dichloro-2-methylphenyl)methanol

(4,5-Dichloro-2-methylphenyl)methanol

Cat. No.: B12276996
M. Wt: 191.05 g/mol
InChI Key: FJHBRMNFPCGBLV-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-methylphenyl)methanol (CAS 1785226-43-8) is a solid organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.06 g/mol . As a substituted benzyl alcohol, it serves as a versatile synthetic intermediate and valuable building block in organic chemistry and pharmaceutical research. The presence of both the methanol group and dichloro-substitution on the phenyl ring makes it a suitable precursor for constructing more complex molecules, particularly through reactions involving the hydroxyl group. This compound requires specific handling and cold-chain transportation to maintain its stability and integrity . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

(4,5-dichloro-2-methylphenyl)methanol

InChI

InChI=1S/C8H8Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3

InChI Key

FJHBRMNFPCGBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,5 Dichloro 2 Methylphenyl Methanol

Established Synthetic Routes and Reaction Pathways

The principal methods for preparing (4,5-dichloro-2-methylphenyl)methanol revolve around the transformation of a carbonyl group or the direct modification of a methyl group on a substituted benzene (B151609) ring.

Reductive Transformations of (4,5-Dichloro-2-methylphenyl)carboxaldehyde

One of the most direct and widely employed methods for the synthesis of this compound is the reduction of its corresponding aldehyde, 4,5-dichloro-2-methylbenzaldehyde (B6335619). This transformation can be accomplished using various reducing agents, primarily metal hydrides.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. ugm.ac.idmasterorganicchemistry.com It effectively reduces aldehydes to primary alcohols while being less reactive towards other functional groups like esters. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. ugm.ac.id The general procedure involves dissolving the aldehyde in the solvent and then adding sodium borohydride portion-wise. The reaction is usually complete within a few hours, followed by a workup to neutralize the reaction and isolate the alcohol product. ugm.ac.id

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and can also be used to convert 4,5-dichloro-2-methylbenzaldehyde to the corresponding alcohol. masterorganicchemistry.comyoutube.com Due to its high reactivity, it can reduce a wider range of functional groups, including esters and carboxylic acids. masterorganicchemistry.com The reaction is typically performed in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions. LiAlH₄ is usually added to a solution of the aldehyde at a low temperature (e.g., 0 °C) to control the reaction, which is then allowed to warm to room temperature. A careful workup procedure involving the sequential addition of water and a base is necessary to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex. youtube.com

Catalytic hydrogenation represents another viable route for the reduction of 4,5-dichloro-2-methylbenzaldehyde. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemistrytalk.orglibretexts.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.org The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. researchgate.net Catalytic hydrogenation is often advantageous due to its clean nature, as the only byproduct is water (if any), and the catalyst can often be recovered and reused. illinois.edu The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, certain catalysts can selectively reduce the aldehyde group in the presence of other reducible functionalities. nih.gov

Reduction MethodReducing Agent/CatalystTypical SolventTypical ConditionsGeneral Yield Range
Metal Hydride ReductionSodium Borohydride (NaBH₄)Ethanol, MethanolRoom TemperatureHigh
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to Room Temp.High
Catalytic HydrogenationPd/C, PtO₂, Raney NiEthanol, Ethyl AcetateH₂ pressure, Room Temp. to elevated Temp.High

Organometallic Approaches: Grignard and Organolithium Reagent Utilization

Organometallic reagents provide a versatile method for the formation of alcohols through the creation of new carbon-carbon bonds. In the context of synthesizing this compound, this approach would typically involve the reaction of a Grignard reagent or an organolithium reagent with formaldehyde (B43269).

A Grignard reagent , such as (4,5-dichloro-2-methylphenyl)magnesium bromide, could be prepared by reacting the corresponding aryl halide (e.g., 1-bromo-4,5-dichloro-2-methylbenzene) with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. wisc.edugoogleapis.com This organomagnesium compound would then act as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. youtube.com The subsequent acidic workup of the resulting magnesium alkoxide intermediate would yield this compound. wisc.edu

Similarly, an organolithium reagent could be formed, for example, by halogen-lithium exchange or by direct deprotonation of a suitable precursor. This highly reactive species would then react with formaldehyde in a similar fashion to the Grignard reagent to produce the target alcohol after an aqueous workup.

While this method is powerful for constructing more complex alcohol structures, for the synthesis of a primary benzyl (B1604629) alcohol like this compound, the reduction of the corresponding aldehyde is generally a more straightforward approach.

Direct Functionalization of Substituted Toluene (B28343) Precursors

A conceptually different approach involves the direct functionalization of the methyl group of a suitable toluene precursor, such as 1,2-dichloro-4,5-dimethylbenzene. This would involve the selective oxidation of one of the methyl groups to a hydroxymethyl group.

One potential method is benzylic C-H oxidation . This can be a challenging transformation due to the potential for over-oxidation to the corresponding aldehyde or carboxylic acid. nih.gov Various oxidizing agents and catalytic systems have been developed for the selective oxidation of benzylic positions. For instance, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize activated benzylic C-H bonds. researchgate.netresearchgate.net The reaction conditions would need to be carefully controlled to favor the formation of the alcohol.

Another possibility is a two-step process involving benzylic halogenation followed by nucleophilic substitution . The starting toluene derivative could first be subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to form the corresponding benzyl bromide. This intermediate could then be treated with a hydroxide (B78521) source, such as sodium hydroxide, in a nucleophilic substitution reaction to yield this compound.

Mechanistic Investigations of Formation Reactions

The efficiency and selectivity of the synthetic routes to this compound are underpinned by the mechanisms of the involved reactions.

Kinetic Studies of Key Synthetic Steps

The reduction of substituted benzaldehydes has been the subject of kinetic studies, which provide insight into the reaction rates and the influence of substituents. Generally, the reduction of an aldehyde to an alcohol involves the nucleophilic addition of a hydride ion (from NaBH₄ or LiAlH₄) to the carbonyl carbon. libretexts.org

Kinetic studies on the reduction of various substituted benzaldehydes have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. mdpi.comarkat-usa.org Electron-withdrawing groups, such as the chloro substituents in the target molecule, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. arkat-usa.org Conversely, electron-donating groups would be expected to decrease the rate of reduction. The methyl group on the ring would have a slight electron-donating effect.

ReactionKey Mechanistic FeatureInfluence of Substituents on Rate
Hydride ReductionNucleophilic attack of hydride on carbonyl carbonElectron-withdrawing groups generally increase the rate
Catalytic HydrogenationSurface reaction on catalystDependent on adsorption and surface reaction kinetics

Catalytic Systems for Enhanced Selectivity and Yield

In the context of catalytic hydrogenation, the choice of the catalytic system is crucial for achieving high selectivity and yield. For the reduction of 4,5-dichloro-2-methylbenzaldehyde, a catalyst is desired that selectively reduces the aldehyde group without affecting the chloro-substituents (i.e., preventing hydrodehalogenation).

Palladium-based catalysts are widely used for hydrogenations, but they can sometimes promote the undesired removal of halogen atoms. illinois.edu Therefore, milder reaction conditions or the use of more selective catalysts might be necessary.

Platinum- and rhodium-based catalysts can also be effective and may offer different selectivity profiles. libretexts.org The choice of support material (e.g., carbon, alumina, silica) can also influence the catalyst's activity and selectivity.

Bimetallic catalysts have been developed to enhance selectivity in the hydrogenation of functionalized aldehydes. For instance, the addition of a second metal can modify the electronic properties of the primary catalyst, leading to a more selective reduction of the carbonyl group. escholarship.org

For the synthesis of this compound, a systematic screening of different catalysts and reaction conditions would be necessary to identify the optimal system that maximizes the yield of the desired alcohol while minimizing side reactions such as hydrodehalogenation or over-reduction. Research into the catalytic hydrogenation of halogenated benzaldehydes suggests that high selectivity can be achieved with careful control of the catalyst and reaction parameters. nih.gov

Solvent Effects and Reaction Environment Optimization

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, selectivity, and the ease of product isolation. The optimization of the reaction environment, including temperature, pressure, and catalyst, is essential for an efficient process.

A common route to this compound is the reduction of the corresponding aldehyde, 4,5-dichloro-2-methylbenzaldehyde. The selection of the solvent for this reduction can affect the solubility of the reactants and the stability of the reducing agent. For instance, the use of protic solvents like methanol or ethanol with reducing agents such as sodium borohydride is a conventional method. researchgate.net However, the reaction environment must be carefully controlled to prevent side reactions.

The optimization of reaction conditions extends to temperature and pressure. While many reductions of benzaldehydes can be carried out at room temperature and atmospheric pressure, some substrates may require milder or more forcing conditions to achieve optimal conversion and selectivity. The use of catalysts can also be optimized to enhance reaction efficiency.

Table 1: Illustrative Solvent Effects on the Reduction of a Dichlorobenzaldehyde

SolventReducing AgentTemperature (°C)Reaction Time (h)Yield (%)
MethanolNaBH₄25295
EthanolNaBH₄25392
IsopropanolNaBH₄40488
TetrahydrofuranLiAlH₄0-25198
Diethyl EtherLiAlH₄0-25197

This table is illustrative and based on general knowledge of similar chemical reductions. Specific data for this compound may vary.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. numberanalytics.comchemcopilot.comresearchgate.net This involves considering factors such as atom economy, the use of sustainable materials, and the development of more environmentally benign reaction pathways.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. aiche.org The E-factor (Environmental factor) is another green chemistry metric that quantifies the amount of waste generated per unit of product.

For the synthesis of this compound via the reduction of 4,5-dichloro-2-methylbenzaldehyde with sodium borohydride, the atom economy is relatively high. However, the E-factor can be significant due to the use of solvents and quenching agents, which contribute to the waste stream.

Table 2: Illustrative Atom Economy and E-Factor for a Synthetic Route

Synthetic StepReactantsProductAtom Economy (%)Illustrative E-Factor
Reduction4,5-dichloro-2-methylbenzaldehyde, NaBH₄This compound~98%5-15

This table provides an illustrative analysis. The actual E-factor depends on the specific process, including solvent usage and recycling efficiency.

A key aspect of green chemistry is the use of sustainable reagents and solvents. researchgate.net For the synthesis of this compound, this could involve replacing traditional, hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov The development of catalytic reductions using molecular hydrogen as the reducing agent, for example, would be a significant step towards a more sustainable process, as it generates water as the only byproduct.

The use of catalysts, particularly heterogeneous catalysts, is also a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Biocatalysis and photoredox catalysis offer promising green alternatives to traditional synthetic methods. youtube.com

Biocatalysis: The use of whole cells or isolated enzymes for the reduction of aldehydes to alcohols is a well-established green methodology. nih.gov These reactions are typically carried out in aqueous media under mild conditions and exhibit high selectivity. The application of a suitable reductase enzyme for the conversion of 4,5-dichloro-2-methylbenzaldehyde to this compound could significantly improve the sustainability of the synthesis. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. organic-chemistry.org The development of a photoredox-mediated synthesis of this compound could offer advantages in terms of energy efficiency and reduced reliance on hazardous reagents.

Process Intensification and Scale-Up Considerations in Laboratory and Pilot Production

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. numberanalytics.comaiche.orgnumberanalytics.com For the synthesis of this compound, this could involve the use of continuous flow reactors instead of traditional batch reactors. researchgate.net

Flow Chemistry: Continuous flow reactors offer several advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automated process control. The reduction of 4,5-dichloro-2-methylbenzaldehyde could be adapted to a flow process, allowing for precise control over reaction parameters and potentially higher yields and purity.

Scale-Up: The transition from laboratory-scale synthesis to pilot and industrial production requires careful consideration of several factors. For the synthesis of this compound, these would include the availability and cost of starting materials, the efficiency and safety of the chosen synthetic route, and the environmental impact of the process. The development of a robust and scalable process is crucial for the economic viability of its production.

Reactivity and Derivatization Chemistry of 4,5 Dichloro 2 Methylphenyl Methanol

Transformations of the Benzylic Hydroxyl Group

The hydroxyl group is the most reactive site of the molecule, readily undergoing reactions typical of a primary benzylic alcohol. These transformations are fundamental for creating a variety of derivatives, including esters, ethers, carbonyl compounds, and halogenated analogs.

Esterification and Etherification Reactions for Protecting Groups and Analogues

The benzylic hydroxyl group of (4,5-dichloro-2-methylphenyl)methanol can be readily converted into esters and ethers. These reactions are not only crucial for synthesizing analogues with modified properties but also for protecting the hydroxyl group during multi-step synthetic sequences.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields the corresponding esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and often, an excess of the alcohol or removal of water is employed to drive the reaction towards the ester product. masterorganicchemistry.com For instance, reacting this compound with acetic anhydride (B1165640) would yield (4,5-dichloro-2-methylphenyl)methyl acetate (B1210297). These esterification reactions are versatile, allowing for the introduction of a wide array of functional groups. organic-chemistry.orgresearchgate.netrsc.orgyoutube.com

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form the ether. For example, treatment with sodium hydride followed by methyl iodide would produce 1-(methoxymethyl)-4,5-dichloro-2-methylbenzene.

Table 1: Examples of Esterification and Etherification Reactions

Reactant Reagent(s) Product Reaction Type
This compound Acetic Anhydride, Pyridine (4,5-Dichloro-2-methylphenyl)methyl acetate Esterification
This compound Benzoyl Chloride, Triethylamine (4,5-Dichloro-2-methylphenyl)methyl benzoate Esterification

Oxidation to Carbonyl Intermediates and Carboxylic Acid Derivatives

The primary benzylic alcohol group is susceptible to oxidation, leading to the formation of either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. libretexts.org

Oxidation to Aldehyde: Selective oxidation to the corresponding aldehyde, 4,5-dichloro-2-methylbenzaldehyde (B6335619), requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. beilstein-journals.orgorganic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation. d-nb.info Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent at low temperatures. organic-chemistry.org TEMPO-catalyzed oxidations also offer a selective route to the aldehyde. beilstein-journals.orgd-nb.info

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the benzylic alcohol directly to the carboxylic acid, 4,5-dichloro-2-methylbenzoic acid. libretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 or Na2Cr2O7 in sulfuric acid), or ruthenium tetroxide (RuO4). libretexts.orguc.pt The reaction typically requires heating to ensure complete conversion.

Table 2: Oxidation Reactions

Starting Material Oxidizing Agent(s) Major Product
This compound Pyridinium Chlorochromate (PCC) 4,5-Dichloro-2-methylbenzaldehyde
This compound Dess-Martin Periodinane 4,5-Dichloro-2-methylbenzaldehyde
This compound Potassium Permanganate (KMnO4) 4,5-Dichloro-2-methylbenzoic acid
This compound Chromic Acid (H2CrO4) 4,5-Dichloro-2-methylbenzoic acid

Halogenation and Other Nucleophilic Substitutions at the Benzylic Position

The hydroxyl group can be replaced by a halogen or other nucleophiles through nucleophilic substitution reactions. youtube.com The conversion of the alcohol to a benzylic halide is a key step for further functionalization.

Halogenation: The hydroxyl group can be converted to a good leaving group by protonation with a strong acid, followed by substitution with a halide ion. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are effective for converting the alcohol to the corresponding benzyl (B1604629) chloride (1-(chloromethyl)-4,5-dichloro-2-methylbenzene) or benzyl bromide, respectively. These reactions typically proceed via an SN2 or SN1 mechanism, depending on the specific conditions. youtube.com

Other Nucleophilic Substitutions: Once converted to a benzylic halide, the molecule becomes an excellent substrate for a variety of nucleophilic substitution reactions. The benzylic position is activated towards both SN1 (due to the stability of the resulting benzylic carbocation) and SN2 (due to the accessibility of the benzylic carbon) pathways. This allows for the introduction of a wide range of nucleophiles, such as cyanide (CN-), azide (B81097) (N3-), and various amines, to create diverse derivatives.

Aromatic Ring Functionalization Strategies

While the benzylic alcohol is the primary site of reactivity, the aromatic ring can also be functionalized, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns on the Dichlorinated Phenyl Moiety

The benzene (B151609) ring of this compound is substituted with two chlorine atoms, a methyl group, and a hydroxymethyl group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org

The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.pubuci.edu The methyl group is an activating, ortho-, para-directing group. savemyexams.com The hydroxymethyl group (-CH2OH) is a weakly deactivating, ortho-, para-director.

The combined effect of these groups makes the aromatic ring less reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.org The directing effects of the substituents must be considered to predict the position of substitution. The available positions for substitution are C-3 and C-6. The methyl group at C-2 and the chlorine at C-4 direct ortho and para. The chlorine at C-5 directs ortho. The hydroxymethyl group at C-1 is also an ortho, para-director. Considering the steric hindrance and the combined electronic effects, electrophilic attack is most likely to occur at the C-6 position, which is ortho to the activating methyl group and para to the C-4 chloro group, while being less sterically hindered than the C-3 position. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product
Nitration NO2+ (4,5-Dichloro-2-methyl-6-nitrophenyl)methanol
Bromination Br+ (3-Bromo-4,5-dichloro-2-methylphenyl)methanol (minor) and (6-Bromo-4,5-dichloro-2-methylphenyl)methanol (major)
Sulfonation SO3 4,5-Dichloro-2-(hydroxymethyl)-3-methylbenzenesulfonic acid

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Halide Positions

The two chlorine atoms on the aromatic ring serve as handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ethz.chresearchgate.netustc.edu.cn

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The two chlorine atoms on this compound are potential sites for Suzuki coupling. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl. libretexts.org Therefore, harsher reaction conditions (e.g., more active catalysts with bulky, electron-rich phosphine (B1218219) ligands, stronger bases, and higher temperatures) might be required to achieve coupling at the aryl chloride positions. nih.gov It is possible to achieve selective mono- or di-coupling depending on the stoichiometry of the reagents and the reaction conditions. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, the reactivity of the aryl chlorides in this compound would be lower than that of the corresponding bromides or iodides. nih.govrsc.org However, with appropriate catalyst systems, Sonogashira coupling can be a viable method for introducing alkynyl groups onto the aromatic ring, leading to the synthesis of highly conjugated systems. organic-chemistry.org

Table 4: Potential Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Potential Product(s)
Suzuki Coupling Phenylboronic acid Pd(PPh3)4, Na2CO3 (5-Chloro-2-methyl-4-phenylphenyl)methanol and/or (4-Chloro-2-methyl-5-phenylphenyl)methanol
Sonogashira Coupling Phenylacetylene Pd(PPh3)2Cl2, CuI, Et3N (5-Chloro-2-methyl-4-(phenylethynyl)phenyl)methanol and/or (4-Chloro-2-methyl-5-(phenylethynyl)phenyl)methanol

Regioselective Functionalization and Isomerization Studies of the Aromatic Nucleus

While specific studies on the regioselective functionalization of this compound are not extensively documented in publicly available literature, general principles of aromatic substitution reactions can be applied. For instance, in electrophilic substitution reactions, the positions ortho and para to the activating methyl group are favored, while the positions meta to the deactivating chlorine and hydroxymethyl groups are also potential sites of reaction. The steric hindrance from the existing substituents also plays a crucial role in determining the final product distribution.

Isomerization studies on related dichlorotoluene isomers have been conducted, primarily driven by the industrial importance of specific isomers as intermediates in the production of pharmaceuticals and agrochemicals. kpi.ua For example, the isomerization of 2,5-dichlorotoluene (B98588) to 2,4-dichlorotoluene (B165549) has been achieved using catalysts such as HZSM-5 zeolites. kpi.ua These studies highlight the potential for skeletal rearrangement of the dichlorinated toluene (B28343) core, which could be applicable to derivatives like this compound under appropriate catalytic conditions. Such isomerizations are often thermodynamically and kinetically controlled processes. kpi.ua

Formation of Polymeric and Supramolecular Structures

The presence of the hydroxyl group and the halogenated aromatic ring in this compound provides opportunities for its incorporation into larger molecular assemblies, including polymers and supramolecular structures.

Utilization as a Monomer or Cross-Linking Agent in Polymer Synthesis

Benzyl alcohol and its derivatives can undergo polymerization through various mechanisms, typically involving the reaction of the benzylic alcohol functionality. Acid-catalyzed condensation of benzyl alcohol, for instance, can lead to the formation of poly(phenylenemethylene). kpi.ua This process involves the formation of a benzylic carbocation intermediate, which then undergoes electrophilic aromatic substitution with another monomer unit. The resulting polymers can have complex structures with a mixture of ortho, meta, and para linkages. kpi.ua

While the direct polymerization of this compound is not widely reported, its structural features suggest its potential as a monomer in similar polycondensation reactions. The electron-withdrawing nature of the chlorine atoms would influence the reactivity of the aromatic ring and the stability of the benzylic carbocation intermediate.

Furthermore, dichlorinated aromatic compounds, including derivatives of benzyl alcohol, have been utilized as linkers in solid-phase organic synthesis. For example, a polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol has been developed as a stable linker for attaching various functional groups to a solid support. union.edu This demonstrates the utility of the dichlorobenzyl alcohol motif in polymer chemistry, suggesting that this compound could be adapted for similar applications, potentially as a cross-linking agent to enhance the thermal and mechanical properties of polymers.

Supramolecular Assembly via Hydrogen Bonding and Halogen Bonding Interactions

The hydroxyl group of this compound is a classic hydrogen bond donor, capable of forming strong intermolecular interactions with suitable acceptor molecules. Studies on substituted benzyl alcohols have shown their ability to form hydrogen bonds with various functional groups, such as the carbonyl group of esters. kpi.ua These interactions can lead to the formation of well-defined supramolecular assemblies in the solid state and in solution.

In addition to hydrogen bonding, the chlorine atoms on the aromatic ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.orgbeilstein-journals.org In dihalogenated phenols, which are structurally related to this compound, both Type I (symmetrical) and Type II (bent) halogen-halogen contacts have been observed, influencing the crystal packing. acs.org The presence of both hydrogen and halogen bonding donor and acceptor sites in this compound makes it a candidate for the construction of complex supramolecular architectures, where these non-covalent interactions can direct the self-assembly process.

Stereochemical Aspects of this compound Derivatives

The benzylic carbon of this compound is a prochiral center. Substitution of the benzylic hydrogen with a different group or modification of the alcohol functionality can lead to the formation of a stereocenter, opening up the field of stereoselective synthesis.

Asymmetric Synthesis Approaches to Chiral Analogues

The synthesis of enantiomerically pure chiral alcohols is a significant area of research in organic chemistry, driven by the demand for chiral building blocks in the pharmaceutical industry. researchgate.netnih.gov Several general strategies for asymmetric synthesis can be envisioned for preparing chiral analogues of this compound.

One common approach is the asymmetric reduction of a corresponding ketone, (4,5-dichloro-2-methyl)phenylketone, using chiral reducing agents or catalysts. Biocatalysis, employing enzymes such as alcohol dehydrogenases, often provides high enantioselectivity in the reduction of prochiral ketones. researchgate.net Another strategy involves the use of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, to effect enantioselective hydrogenation or transfer hydrogenation.

Alternatively, chiral analogues could be accessed through the kinetic resolution of a racemic mixture of a this compound derivative. This can be achieved through enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer and the acylated product.

Diastereoselective Transformations Involving the Benzylic Carbon Center

Once a chiral center is established at the benzylic position, subsequent reactions can be influenced by this stereocenter, leading to diastereoselective outcomes. For example, nucleophilic substitution reactions at the benzylic position of a chiral derivative of this compound could proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and leaving group.

Applications of 4,5 Dichloro 2 Methylphenyl Methanol in Advanced Chemical Synthesis

As a Building Block for Complex Organic Scaffolds

The presence of multiple reactive sites on (4,5-Dichloro-2-methylphenyl)methanol makes it a valuable starting material for the synthesis of diverse and complex organic structures. The hydroxyl group can be readily transformed into other functionalities, while the chlorinated and methylated phenyl ring can participate in various coupling and substitution reactions.

Precursor in the Synthesis of Heterocyclic Compounds

This compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The dichloromethylphenyl moiety is a common structural feature in a range of biologically active molecules.

One notable application is in the synthesis of pyrazole (B372694) derivatives. For instance, the compound 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanol has been synthesized, where a dichloromethylphenyl compound is coupled with a pyrazole intermediate. nih.gov The synthesis typically involves the formation of the pyrazole ring from appropriate hydrazine (B178648) and ketone/aldehyde precursors, followed by sulfonation and subsequent coupling with the dichloromethylphenyl entity. nih.gov

Similarly, the synthesis of novel trichloromethyl dichlorobenzene triazole derivatives has been reported, highlighting the utility of dichlorinated phenyl rings in constructing triazole-based structures. google.com These syntheses often involve cyclization and acylation reactions starting from substituted aminophenol and amino alcohol derivatives. google.com The general synthetic strategies for pyrazoles and triazoles often involve cyclocondensation reactions and 1,3-dipolar cycloadditions, where the dichlorinated phenyl group can be introduced as part of one of the key reactants. clockss.orgcardiff.ac.ukorganic-chemistry.orgsumitomo-chem.co.jp

Intermediate in the Preparation of Specialized Agrochemical and Pharmaceutical Scaffolds

The structural motif of a dichlorinated phenyl ring is frequently found in a variety of agrochemicals and pharmaceuticals. raco.catacgpubs.org Consequently, this compound is a valuable intermediate for the synthesis of scaffolds for these applications, without discussing the specific activity of the final products.

In the agrochemical sector, dichloromethylphenyl groups are present in certain fungicides and herbicides. For example, the synthesis of novel diamide (B1670390) compounds with fungicidal and insecticidal properties has been explored, incorporating a pyrazolyl and a polyfluoro-substituted phenyl group. nih.gov While not a direct use of the title compound, this demonstrates the importance of the dichlorophenyl scaffold in developing new agrochemical candidates. The synthesis of 1,2,3-thiadiazole (B1210528) and isothiazole-based N-acyl-N-arylalaninates, some of which exhibit fungicidal properties, also underscores the relevance of dichlorinated aromatic structures in this field. mdpi.com

In the pharmaceutical realm, chlorinated compounds are prevalent in a wide array of approved drugs. raco.catacgpubs.org The synthesis of various pharmaceutical intermediates often involves the use of chlorinated aromatic building blocks. The development of synthetic routes to piperazine-containing drugs, for instance, can involve coupling reactions with chloro-substituted aromatic rings. nih.gov

Role in Materials Science and Polymer Chemistry

The incorporation of halogenated aromatic compounds into polymers can significantly influence their properties, making this compound a potentially valuable monomer or modifier in materials science.

Incorporation into Functional Polymers and Resins

The hydroxyl group of this compound allows for its incorporation into polymer backbones through esterification or etherification reactions. The presence of chlorine atoms on the aromatic ring can impart desirable characteristics to the resulting polymers. For instance, the halogenation of aromatic polymer beads followed by sulfonation has been shown to produce thermally stable resins. researchgate.net The attachment of chlorine to the aromatic nuclei deactivates the ring, which is believed to decrease the rate of desulfonation at high temperatures. researchgate.net

While direct polymerization of this compound is not widely documented, the synthesis of functional polymers from benzyl (B1604629) chloride-functionalized microspheres provides a relevant analogy. rsc.org These functionalized polymers can then be used in further reactions to create materials with specific properties.

Modulator of Material Properties (e.g., optical, thermal, mechanical)

The introduction of chlorine atoms into a polymer structure can significantly modulate its properties. Halogenated compounds are known to enhance the thermal stability of polymers. researchgate.net The strong carbon-chlorine bonds can increase the energy required for thermal degradation.

Furthermore, the incorporation of halogenated moieties can influence the optical properties of polymers. Doping of polymer blends with various inorganic fillers has been shown to alter their linear and nonlinear optical characteristics. researchgate.net While specific studies on this compound are limited, the principle of using additives to modify optical properties is well-established. The high refractive index of chlorine atoms could potentially be exploited to create polymers with tailored optical performance.

Utilization in Ligand and Catalyst Development

The structural features of this compound make it an interesting candidate for the development of specialized ligands and catalysts. The hydroxyl group provides a handle for attachment to metal centers or for further functionalization into a chelating ligand system.

The synthesis of phosphine (B1218219) ligands, which are crucial in metal-catalyzed reactions, often starts from precursors containing reactive functional groups like alcohols. nih.gov Benzyl alcohols, including chlorinated derivatives, can be converted to benzyl chlorides, which are then used in the synthesis of phosphonium (B103445) salts and subsequently phosphine ligands. nih.govnih.gov For example, 2,4-dichlorobenzyl alcohol is a known precursor for the synthesis of (2,4-dichlorobenzyl)triphenylphosphonium chloride. nih.gov

While direct application of this compound in catalysis is not extensively reported, the use of benzyl alcohols in catalytic reactions is a known concept. For instance, the oxo-rhenium catalyzed radical addition of benzylic alcohols to olefins has been demonstrated. nih.gov Additionally, the synthesis of heterocyclic derivatives from benzyl alcohols using functionalized catalysts has been explored. mdpi.com These examples suggest the potential for this compound to be utilized in similar catalytic systems, where the electronic properties of the dichlorinated ring could influence catalytic activity and selectivity.

Precursor for Chiral and Achiral Ligands in Transition Metal Catalysis

A thorough investigation of chemical databases and literature reveals no specific instances of this compound being used as a starting material for the synthesis of either chiral or achiral ligands in transition metal catalysis. While the broader class of substituted benzyl alcohols serves as a foundational structural unit for a variety of ligands, the specific utility of this dichlorinated and methylated variant has not been reported. The electronic and steric properties imparted by the chloro and methyl substituents could theoretically influence the catalytic activity and selectivity of potential ligands derived from it, but such studies have not been published.

Emerging Research Applications

The exploration of this compound in emerging and niche research areas also appears to be an open field, with no significant findings to report at present.

Niche Applications in Electronic and Optoelectronic Materials

A review of the literature on electronic and optoelectronic materials did not yield any studies involving this compound as a precursor or component. The development of organic semiconductors, liquid crystals, and other functional materials often relies on molecules with specific, tunable electronic properties. At present, the potential contributions of the this compound structure to this field have not been investigated or reported.

Development of Advanced Organic Synthesis Strategies

While this compound possesses a unique combination of functional groups and substitution patterns that could be leveraged in novel synthetic methodologies, there are no advanced organic synthesis strategies that specifically report its use. Its potential as a building block in complex total synthesis or in the development of new reaction pathways remains an area for future investigation.

Analytical Methodologies for Research into 4,5 Dichloro 2 Methylphenyl Methanol

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is an indispensable tool in the synthetic organic chemist's arsenal, providing robust methods for both qualitative and quantitative analysis. For a compound like (4,5-Dichloro-2-methylphenyl)methanol, these techniques are crucial for tracking the progress of its synthesis and ensuring the final product meets stringent purity standards.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Process Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for process analysis in the synthesis of substituted benzyl (B1604629) alcohols. sigmaaldrich.com GC is particularly suitable for volatile and thermally stable compounds. When analyzing compounds like this compound, which may require derivatization to increase volatility, GC can effectively separate the target compound from starting materials, solvents, and byproducts. nih.govnih.gov For instance, derivatization with agents like trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) can be performed to analyze related phenolic compounds, a strategy adaptable to benzyl alcohols. nih.gov GC analysis coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS) allows for both quantification and identification of components in a reaction mixture. researchgate.netresearchgate.net

HPLC is a versatile and widely used technique for the analysis of less volatile or thermally sensitive compounds, making it highly suitable for many benzyl alcohol derivatives. ijprajournal.com Reversed-phase HPLC, often using C8 or C18 columns, is a common approach for separating aromatic compounds. jpionline.orgoup.com A typical HPLC method would involve a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comhelixchrom.comnih.gov By monitoring the retention times and peak areas, one can track the consumption of reactants and the formation of this compound, thereby optimizing reaction conditions such as temperature, pressure, and catalyst loading. nih.gov Stability-indicating HPLC methods can also be developed to distinguish the active pharmaceutical ingredient (API) from its degradation products, ensuring the purity and stability of the final substance. jpionline.orgnih.gov

Table 1: Exemplary Chromatographic Conditions for Benzyl Alcohol Derivative Analysis

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application Reference
HPLC Kromasil 100-5, C8 Gradient of pH 2.5 buffer & methanol UV (254 nm) Assay & Purity jpionline.org
HPLC Symmetry C18 55% Acetonitrile / 45% Water UV (190-202 nm) Impurity Analysis oup.com
GC CP Chirasil-DEX CB Hydrogen FID Chiral Separation nih.gov

| GC-MS | Capillary Column | Helium | Mass Spectrometry | Derivatized Phenol Analysis | nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination of Benzylic Derivatives

Chiral benzyl alcohols are significant structural units in many biologically active compounds. scirp.org The synthesis of derivatives from this compound could lead to chiral products, necessitating methods to determine their enantiomeric purity or enantiomeric excess (% ee). Chiral chromatography, in both GC and HPLC formats, is the dominant technique for this purpose. nih.gov

Direct enantioseparation can be achieved using chiral stationary phases (CSPs). For HPLC, Pirkle-type columns, such as those based on N-(3,5-dinitrobenzoyl)-D-phenylglycine, have proven effective for the resolution of a wide range of chiral benzyl alcohols. scirp.orgscirp.orgresearchgate.net Polysaccharide-based CSPs are also highly efficient. An alternative and often practical approach involves pre-column derivatization with an achiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, derivatization with a chiral agent to form diastereomers that are separable on achiral columns is also a common strategy. For GC, modified cyclodextrins are frequently used as CSPs for the separation of volatile enantiomers. nih.gov Acylation of the chiral alcohol to form a more volatile ester can enhance separation on these columns. nih.gov

Spectroscopic Characterization in Mechanistic and Synthetic Studies

Spectroscopic methods provide deep insight into molecular structure and reaction dynamics. For the study of this compound and its synthetic transformations, these techniques are invaluable for confirming structures and monitoring reactions in real time.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

In situ spectroscopic monitoring allows for the continuous tracking of a reaction's progress without the need for sampling, providing real-time kinetic and mechanistic data. rsc.org Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), Raman, and UV-Vis spectroscopy are increasingly applied in organic synthesis. researchgate.netspectroscopyonline.com

Fiber-optic probes can be inserted directly into a reaction vessel to collect spectra as the reaction proceeds. researchgate.net For example, in situ ATR-FTIR can monitor the disappearance of a reactant's characteristic vibrational band (e.g., the C=O stretch of a starting aldehyde) and the appearance of a product's band (e.g., the O-H stretch of the resulting alcohol). acs.org This provides immediate feedback on reaction rates and the potential formation of transient intermediates. spectroscopyonline.com The combination of multiple spectroscopic techniques, such as simultaneous ATR-IR, UV-vis, and Raman, can offer a more comprehensive picture of the species present in both the liquid and solid phases of a reaction mixture. researchgate.net

Utilization of 2D-NMR and X-ray Crystallography for Structural Elucidation of Novel Derivatives

When novel derivatives of this compound are synthesized, unambiguous structural confirmation is paramount. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) and X-ray Crystallography are the gold-standard techniques for this purpose.

2D-NMR experiments (e.g., COSY, HSQC, HMBC) reveal through-bond and through-space correlations between nuclei, allowing for the complete assembly of a molecular structure. These techniques are essential for confirming the precise connectivity of atoms in a newly synthesized molecule, which can be particularly challenging in complex, substituted aromatic systems.

X-ray Crystallography provides the ultimate structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. bu.edu This method yields an electron density map of the molecule, from which bond lengths, bond angles, and stereochemistry can be determined with high precision. bu.edunih.gov While requiring a suitable single crystal, the resulting structural data is unparalleled in its detail. The combination of solid-state NMR and X-ray diffraction can be particularly powerful for understanding crystallographic disorder and dynamics in the solid state. nih.govnih.gov

Mass Spectrometry for Reaction Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information on molecular weight and structure. sterlingpharmasolutions.com When coupled with chromatographic separation techniques like GC-MS and LC-MS, it becomes a powerful tool for analyzing complex mixtures, elucidating reaction mechanisms, and identifying trace-level impurities. ijprajournal.comnih.gov

During the synthesis of this compound, mass spectrometry can be used to identify reaction intermediates and byproducts, helping to map out the reaction pathway. purdue.edu The fragmentation patterns observed in the mass spectrum of the parent compound and related species offer clues to their structure. acs.org For aromatic alcohols, characteristic fragmentation may involve the loss of water, alkyl groups, or rearrangement processes. acs.orgyoutube.com

Impurity profiling is a critical application of mass spectrometry in pharmaceutical development and chemical manufacturing. nih.govwaters.com Regulatory agencies require the identification and quantification of impurities in drug substances. ijprajournal.comwaters.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. sterlingpharmasolutions.comsrce.hr By analyzing the reaction mixture for minor components, potential sources of impurities, such as side reactions or contaminants in the starting materials, can be identified and controlled. srce.hrcopernicus.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. This technique provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the molecule with a high degree of confidence. The theoretical exact mass of this compound (C₈H₈Cl₂O) can be calculated, and experimental HRMS data is then compared against this value.

The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have natural abundances of approximately 75.8% and 24.2%, respectively. This leads to a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum, where M is the molecular ion containing two ³⁵Cl atoms. The intensity ratio of these peaks is a key signature for the presence of two chlorine atoms.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct IonChemical FormulaPredicted m/z
[M+H]⁺[C₈H₉Cl₂O]⁺191.0025
[M+Na]⁺[C₈H₈Cl₂NaO]⁺212.9844
[M+K]⁺[C₈H₈Cl₂KO]⁺228.9583
[M-H]⁻[C₈H₇Cl₂O]⁻188.9879

Note: The m/z values are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl, ²³Na, ³⁹K). The actual spectrum would show an isotopic pattern due to the presence of ³⁷Cl.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments detected. The fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms and the presence of specific functional groups.

Based on the known fragmentation patterns of similar benzyl alcohol derivatives, a predictable fragmentation pathway for this compound can be proposed. nih.govresearchgate.netnih.gov A primary fragmentation step would likely involve the loss of a water molecule (H₂O) from the protonated molecular ion [M+H]⁺, a characteristic fragmentation for alcohols. Another significant fragmentation pathway for benzyl alcohols is the loss of the hydroxyl group followed by rearrangement to form a stable tropylium-like ion. The presence of the dichloro- and methyl-substituents on the aromatic ring will influence the relative abundance and m/z values of the fragment ions.

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment Ion (m/z)
191.0025[C₈H₇Cl₂]⁺H₂O172.9920
191.0025[C₇H₄Cl₂]⁺CH₃OH157.9661
172.9920[C₇H₄Cl]⁺HCl135.0000

Note: These fragmentation pathways are predicted based on the general fragmentation behavior of benzyl alcohols and related compounds. Actual experimental data would be required for definitive confirmation.

Thermal and Rheological Analysis of Derived Materials

While this compound is a small molecule, it can serve as a monomer or a precursor in the synthesis of larger polymeric or resinous materials. The thermal and rheological properties of these derived materials are critical for determining their processing conditions and end-use applications.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in characterizing the thermal stability and phase behavior of polymers. researchgate.netresearchgate.netmdpi.com

Thermogravimetric Analysis (TGA) would be used to determine the decomposition temperature of materials derived from this compound. This provides information about the material's thermal stability and the temperature range in which it remains chemically stable.

Differential Scanning Calorimetry (DSC) is employed to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymeric materials. researchgate.net These parameters are essential for understanding the material's physical state at different temperatures and for designing appropriate processing cycles.

Rheological Analysis: Rheology is the study of the flow and deformation of matter. For polymeric materials derived from this compound, rheological measurements would provide insights into their viscoelastic properties. This is particularly important for applications involving molding, extrusion, or coating. The viscosity of a resin, for instance, can be measured as a function of temperature or shear rate to optimize processing conditions. researchgate.net

Future Perspectives and Research Directions for 4,5 Dichloro 2 Methylphenyl Methanol

Discovery of Novel and More Efficient Synthetic Routes

The industrial viability and accessibility of (4,5-Dichloro-2-methylphenyl)methanol for future applications hinge on the development of efficient, sustainable, and scalable synthetic methodologies. Current production likely relies on conventional multi-step processes, which can be resource-intensive. Future research should pivot towards more elegant and greener synthetic solutions.

A primary avenue of investigation involves the selective reduction of precursor molecules. The direct, chemoselective reduction of 4,5-dichloro-2-methylbenzoic acid or its corresponding aldehyde, 4,5-dichloro-2-methylbenzaldehyde (B6335619), represents a key target. While standard reducing agents like lithium aluminum hydride are effective at a lab scale, future efforts should focus on catalytic hydrogenation or hydrosilylation, which offer milder conditions and generate less waste. rsc.orgresearchgate.net Photoredox catalysis, for instance, has emerged as a powerful tool for the selective reduction of carboxylic acids under mild conditions. rsc.org

Furthermore, biocatalysis presents a significant opportunity for producing enantiomerically pure forms of the alcohol, should chiral applications be discovered. The use of whole-cell systems or isolated enzymes (oxido-reductases) for the asymmetric reduction of the parent aldehyde could provide a highly selective and environmentally benign pathway. researchgate.netscielo.org.mxnih.govtudelft.nl Research into optimizing reaction conditions such as pH, temperature, and substrate concentration for such biocatalytic transformations would be crucial. scielo.org.mx

Synthetic Approach Potential Precursor Key Research Focus Anticipated Advantages
Catalytic Hydrogenation4,5-Dichloro-2-methylbenzaldehydeDevelopment of selective and reusable catalysts (e.g., supported Pd, Pt, or Ru)High atom economy, scalability, reduced waste
Catalytic Hydrosilylation4,5-Dichloro-2-methylbenzoic acidOptimization of hydrosilane reagents and catalysts (e.g., Lewis base or photoredox)Mild reaction conditions, high functional group tolerance
Biocatalytic Reduction4,5-Dichloro-2-methylbenzaldehydeScreening for suitable microorganisms or enzymes (e.g., from Lens culinaris or Aloe vera), process optimizationHigh chemoselectivity, potential for enantioselectivity, green methodology
C-H Functionalization1,2-Dichloro-4-methylbenzeneDirect, catalyzed hydroxymethylation of the aromatic C-H bondStep economy, direct conversion of bulk chemicals

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its three key structural features: the primary alcohol, the electron-rich methyl-substituted aromatic ring, and the two chlorine atoms. A systematic exploration of its transformation pathways could unlock a diverse range of valuable derivatives.

The hydroxyl group is a prime site for transformations. Standard reactions like oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification to produce new functional molecules, are foundational. researchgate.net More advanced research could explore its use in iodine-catalyzed nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds under mild conditions. thieme-connect.com

The two chlorine atoms on the aromatic ring open the door to modern cross-coupling chemistry. wikipedia.org Despite the potential for steric hindrance from the adjacent methyl group, these positions could serve as handles for palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings. researchgate.net Such reactions would enable the synthesis of complex, poly-functional aromatic structures that are difficult to access through other means. Investigating the relative reactivity of the C4 and C5 chlorine atoms would be a critical study in regioselectivity.

Functional Group Reaction Type Potential Products/Applications Key Research Question
Hydroxymethyl (-CH₂OH)Selective Oxidation4,5-Dichloro-2-methylbenzaldehyde (fragrance/pharma intermediate)Achieving high selectivity without over-oxidation or ring chlorination.
Hydroxymethyl (-CH₂OH)Etherification/EsterificationFunctional ethers and esters with tailored physical properties (e.g., liquid crystals, plasticizers).Developing efficient catalytic systems for sterically hindered substrates.
Chloro-Aromatic (-Cl)Palladium-Catalyzed Cross-CouplingBi-aryl compounds, alkynylated aromatics, complex pharmaceutical scaffolds.Overcoming steric hindrance and controlling regioselectivity between the two chlorine atoms.
Aromatic RingElectrophilic Aromatic SubstitutionFurther functionalized derivatives (e.g., nitrated, sulfonated compounds).Determining the directing effects of the existing substituents and reaction conditions.

Integration into Circular Economy and Sustainable Chemical Manufacturing

Aligning the lifecycle of this compound with the principles of a circular economy is a forward-looking research goal. This involves two main thrusts: sourcing from renewable feedstocks and designing for degradation.

Future research could investigate synthetic pathways that utilize platform chemicals derived from biomass or captured CO₂. While challenging, the assembly of the substituted aromatic ring from non-fossil fuel sources is a long-term ambition in green chemistry. More immediately, research can focus on making the manufacturing process itself more sustainable. This includes using greener solvents, minimizing energy consumption through catalysis, and developing processes where byproducts can be recycled or repurposed.

A crucial aspect of sustainable design is understanding the compound's environmental fate. Studies on the biodegradability of this compound and its derivatives are essential. Halogenated aromatic compounds can be persistent environmental pollutants. nih.gov Therefore, research into microbial or enzymatic degradation pathways could provide strategies for bioremediation and inform the design of next-generation molecules that are effective in their application but readily break down after use. nih.govacs.org

Expansion of Applications in Advanced Functional Materials and Catalysis

The unique combination of a reactive hydroxyl group and a rigid, halogenated aromatic core makes this compound an attractive building block for advanced materials. ijrar.org Halogenation is a known strategy to enhance properties like flame retardancy, thermal stability, and refractive index in polymers. nih.gov

Future research should explore the polymerization of this compound or its derivatives into specialty polyesters, polyethers, or polycarbonates. The presence of chlorine atoms could impart desirable characteristics for applications in high-performance coatings, optical plastics, or flame-retardant materials. researchgate.net The compound could also be investigated as a component in the synthesis of supramolecular structures or liquid crystals, where the defined geometry and potential for halogen bonding could be exploited. rsc.orgresearchgate.net

In catalysis, the molecule could serve as a precursor to ligands for transition metal catalysts. The aromatic ring can be further functionalized with coordinating groups (e.g., phosphines, amines) to create novel ligands whose steric and electronic properties are fine-tuned by the dichloro- and methyl- substitution pattern.

Synergistic Approaches Combining Experimental and Computational Methodologies for Rational Design

To accelerate the discovery process and minimize resource expenditure, a synergistic approach combining experimental work with computational chemistry is indispensable. catalysis.blognih.gov Theoretical methods, particularly Density Functional Theory (DFT), can provide profound insights into the properties and reactivity of this compound before a single experiment is run. grnjournal.us

Computational models can be used to:

Predict Reaction Pathways: Calculate activation energies for various potential reactions, helping to identify the most promising synthetic routes and predict regioselectivity in cross-coupling reactions. nih.govrsc.org

Elucidate Electronic Structure: Analyze the molecular orbital energies (HOMO/LUMO) and electrostatic potential to understand the compound's reactivity and potential for intermolecular interactions like halogen bonding. nih.govresearchgate.netuu.nl

Design Novel Derivatives: Simulate the properties of virtual derivatives to rationally design new molecules with targeted functionalities for materials or biological applications. This "in silico" screening can guide synthetic efforts toward the most promising candidates. acs.org

By validating computational predictions with targeted experiments, researchers can establish a powerful feedback loop. This integrated approach enables a more rational and efficient exploration of the vast chemical space surrounding this promising but under-explored molecule.

Methodology Objective Specific Application for this compound Expected Outcome
Density Functional Theory (DFT)Reaction Mechanism AnalysisCalculate transition state energies for nucleophilic substitution vs. cross-coupling.Prediction of optimal reaction conditions and potential side products.
Molecular Dynamics (MD)Material Property SimulationSimulate the bulk properties of polymers derived from the compound.Guidance for designing polymers with desired thermal and mechanical stability.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-Substrate InteractionModel the binding of the molecule within the active site of a reductase enzyme.Identification of key amino acid residues for targeted mutagenesis to improve catalytic efficiency.
Data Mining & Machine LearningSynthesis PredictionUse reaction databases to predict novel synthetic pathways or optimal conditions. nih.govAccelerated discovery of efficient synthetic routes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.